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molecular formula C18H42O6S2Si2 B1294573 4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane CAS No. 56706-10-6

4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane

Cat. No. B1294573
M. Wt: 474.8 g/mol
InChI Key: FBBATURSCRIBHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06465672B2

Procedure details

A mixture of 129 l of ethanol and 129 l of 3-chloropropyltriethoxysilane is placed in the reactor of comparison example 1. 13.85 kg of sulfur in molten form is then metered in through a fine nozzle. 35.6 kg of virtually anhydrous sodium sulfide is then added. The temperature of the reactor contents rises to 82° C. on account of the exothermic reaction. The reaction mixture is kept for a further 1.5 hours at 82-83° C. and then cooled. The reaction mixture is worked up as in comparison example 1. An almost water-white product is obtained. HPLC analysis confirms in this case too the presence of a polysulfane mixture with a mean chain length of 2, though the mixture has a high monosulfane content.
Quantity
13.85 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polysulfane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
129 L
Type
reactant
Reaction Step Six
Quantity
129 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][Si:5]([O:12][CH2:13][CH3:14])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8].[S].[S-2:16].[Na+].[Na+].[SH2:19]>O.C(O)C>[CH2:7]([O:6][Si:5]([CH2:4][CH2:3][CH2:2][S:16][S:19][CH2:2][CH2:3][CH2:4][Si:5]([O:6][CH2:7][CH3:8])([O:12][CH2:13][CH3:14])[O:9][CH2:10][CH3:11])([O:12][CH2:13][CH3:14])[O:9][CH2:10][CH3:11])[CH3:8] |f:2.3.4,^3:14|

Inputs

Step One
Name
Quantity
13.85 kg
Type
reactant
Smiles
[S]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-2].[Na+].[Na+]
Step Three
Name
polysulfane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
129 L
Type
reactant
Smiles
ClCCC[Si](OCC)(OCC)OCC
Name
Quantity
129 L
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The temperature of the reactor contents rises to 82° C. on account of the exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
C(C)O[Si](OCC)(OCC)CCCSSCCC[Si](OCC)(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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